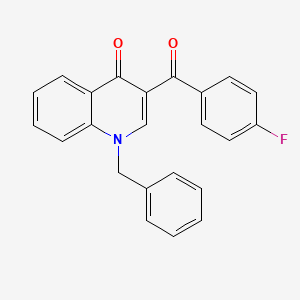![molecular formula C25H20FNO3 B6509612 3-(4-ethoxybenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 904450-74-4](/img/structure/B6509612.png)
3-(4-ethoxybenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-ethoxybenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one (EFQ) is a synthetic compound derived from quinoline. EFQ has been studied extensively due to its potential applications in medicinal chemistry and drug development. EFQ has a wide range of biological activities including anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial activities. EFQ has also been studied for its potential use in the treatment of cardiovascular and neurological diseases.
Aplicaciones Científicas De Investigación
3-(4-ethoxybenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has been studied for its potential applications in medicinal chemistry and drug development. This compound has been shown to possess anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial activities. This compound has been evaluated for its potential use in the treatment of cardiovascular and neurological diseases. This compound has also been studied for its potential use in the treatment of cancer.
Mecanismo De Acción
The mechanism of action of 3-(4-ethoxybenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is not yet fully understood. However, it is believed that this compound may act as an inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in inflammation. This compound may also act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX) and may have anti-tumor activities.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This compound has also been shown to reduce the production of nitric oxide, which is involved in inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in inflammation. This compound has also been shown to reduce the production of nitric oxide, which is involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using 3-(4-ethoxybenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one in laboratory experiments are its low toxicity, ease of synthesis, and wide range of biological activities. This compound has been shown to possess anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial activities. This compound is also relatively inexpensive and can be easily synthesized in the laboratory.
The main limitation of using this compound in laboratory experiments is its low solubility in water. This compound is not very soluble in water, which can make it difficult to work with in a laboratory setting. Additionally, this compound has a low stability in acidic and basic solutions, which can limit its use in laboratory experiments.
Direcciones Futuras
1. Further studies are needed to elucidate the exact mechanism of action of 3-(4-ethoxybenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one.
2. Research should be conducted to determine the potential therapeutic effects of this compound in humans.
3. Studies should be conducted to evaluate the safety and efficacy of this compound in clinical trials.
4. Studies should be conducted to investigate the potential synergistic effects of this compound with other drugs.
5. Research should be conducted to explore the potential applications of this compound in the treatment of cancer.
6. Studies should be conducted to investigate the potential adverse effects of this compound in humans.
7. Research should be conducted to explore the potential applications of this compound in the treatment of neurological and cardiovascular diseases.
8. Studies should be conducted to investigate the potential use of this compound as an adjuvant therapy for other drugs.
9. Research should be conducted to explore the potential applications of this compound in the treatment of infectious diseases.
10. Studies should be conducted to investigate the potential use of this compound as an anti-inflammatory agent.
Métodos De Síntesis
3-(4-ethoxybenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one can be synthesized using several different methods. The most common method involves the reaction of 4-ethoxybenzoyl chloride with 2-fluorophenylmethyl-1,4-dihydroquinolin-4-one in the presence of a base such as potassium carbonate. The reaction is carried out at room temperature and yields this compound in a yield of about 80%.
Propiedades
IUPAC Name |
3-(4-ethoxybenzoyl)-1-[(2-fluorophenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO3/c1-2-30-19-13-11-17(12-14-19)24(28)21-16-27(15-18-7-3-5-9-22(18)26)23-10-6-4-8-20(23)25(21)29/h3-14,16H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZOPQWRCFYKEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B6509531.png)
![2-{3-[(4-fluorophenyl)sulfanyl]propanamido}-N-methylthiophene-3-carboxamide](/img/structure/B6509539.png)
![N-cyclohexyl-6-(4-methoxyphenyl)-N,3-dimethylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6509549.png)
![1-(3-chlorophenyl)-4-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine](/img/structure/B6509554.png)
![N-(2,4-dimethylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B6509558.png)


![2-{[(2-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B6509590.png)
![5-benzyl-7-(4-chlorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B6509594.png)
![3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one](/img/structure/B6509606.png)
![1-[(2-fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B6509608.png)
![8-(4-chlorobenzoyl)-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B6509620.png)
![8-benzoyl-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B6509631.png)
![7-(4-methylbenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B6509636.png)